molecular formula C13H16N4OS B4651924 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide

Cat. No.: B4651924
M. Wt: 276.36 g/mol
InChI Key: LPMPIEZLULWIDS-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure that incorporates a benzothiazole moiety linked to a N-methylpiperazine carboxamide group. This specific architecture is found in a range of biologically active molecules designed to interact with various therapeutic targets . Compounds featuring benzothiazole and piperazine subunits are frequently investigated for their potential pharmacological properties. Research into analogous structures has shown that such hybrids can exhibit potent anti-proliferative activities against selected human cancer cell lines, making them valuable scaffolds in oncology research . Furthermore, related molecular frameworks have been explored as inhibitors for enzymes like neuronal Nitric Oxide Synthase (nNOS), indicating potential applications in neuropharmacology, for instance in developing therapies for conditions like Parkinson's disease . The integration of the benzothiazole ring, a privileged structure in medicinal chemistry, with the piperazine group, known for its favorable physicochemical and pharmacokinetic properties, makes this compound a promising intermediate for the synthesis of novel bioactive agents . It serves as a key precursor for researchers engaged in lead optimization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-14-13(18)17-8-6-16(7-9-17)12-10-4-2-3-5-11(10)19-15-12/h2-5H,6-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMPIEZLULWIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide typically involves a multi-step procedure. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

In an industrial setting, the production of 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: A compound with similar structural features but lacking the carboxamide group.

    4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide: A derivative with a phenyl group instead of a methyl group.

Uniqueness

4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide is unique due to its specific combination of the benzothiazole ring, piperazine moiety, and carboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action and efficacy against different cellular targets.

Chemical Structure and Properties

The compound's molecular formula is C13H16N4O3SC_{13}H_{16}N_4O_3S, with a molecular weight of 304.36 g/mol. Its structure features a benzothiazole moiety linked to a piperazine core, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing the benzothiazole and piperazine structures exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound interferes with tubulin polymerization, a critical process for cell division. This interference leads to apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
  • Efficacy Data : In vitro studies have shown IC50 values ranging from 34 to 42 µM against different tumor cell lines, indicating potent cytotoxic effects compared to standard treatments like Albendazole (IC50 = 83.1 µM) .
CompoundCell LineIC50 (µM)
4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamideMDA-MB 23134.31
4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamideU-87 MG38.29
AlbendazoleMDA-MB 23183.1
AlbendazoleU-87 MG40.59

2. Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties, showing promise against parasitic infections.

  • Study Findings : In trials assessing the mortality rate of muscle larvae exposed to the compound, results indicated that it had a significantly higher efficacy than traditional anthelmintics at comparable concentrations .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study conducted on various derivatives of benzothiazole-piperazine compounds assessed their cytotoxic effects on breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines. The findings confirmed that modifications in the piperazine moiety significantly impacted the cytotoxicity levels.

Case Study 2: LDH Release and Cell Migration
Further investigations into the biological behavior of these compounds revealed that treatment with 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide resulted in significant lactate dehydrogenase (LDH) release, indicating cell membrane damage and subsequent cell death . Additionally, the compound reduced cell migration in treated cultures compared to control groups.

Q & A

(Basic) What are the standard synthetic routes for synthesizing 4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the benzothiazole core, followed by introducing the piperazine-carboxamide moiety. Key steps include:

  • Benzothiazole formation : Condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions .
  • Piperazine coupling : Reaction of the benzothiazole intermediate with N-methylpiperazine via nucleophilic substitution or coupling agents like EDCI/HOBt .
  • Carboxamide functionalization : Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by reaction with methylamine .
    Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield and purity. Common solvents include DCM or DMF, with bases like triethylamine .

(Basic) What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of 3D structure and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • HPLC/UPLC : To assess purity (>95%) and detect byproducts .

(Basic) What physicochemical properties influence its experimental handling?

Critical properties include:

  • Solubility : Typically low in aqueous buffers; DMSO or ethanol are preferred solvents for in vitro assays .
  • Stability : Stable under ambient conditions but sensitive to strong acids/bases or oxidizing agents .
  • LogP : Predicted to be moderate (~2.5–3.5), influencing membrane permeability in cellular assays .

(Advanced) How can researchers investigate its interaction with biological targets?

Methodologies include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics to receptors like serotonin or dopamine transporters .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
  • Radioligand displacement assays : Competitive binding studies using tritiated ligands (e.g., for GPCR targets) .
  • Cryo-EM/X-ray co-crystallization : Visualize binding modes in enzyme active sites .

(Advanced) What strategies resolve contradictions in reported biological activities?

Approaches include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs to identify critical functional groups (e.g., benzothiazole vs. thiazole derivatives) .
  • Orthogonal assay validation : Confirm activity across multiple models (e.g., in vitro kinase inhibition + in vivo tumor xenografts) .
  • Meta-analysis of literature data : Adjust for variables like assay conditions (pH, cell line variability) or batch-to-batch compound purity .

(Advanced) What experimental design considerations are critical for evaluating neuroprotective potential?

  • Model selection : Use primary neuronal cultures for in vitro studies and transgenic mice (e.g., Alzheimer’s models) for in vivo validation .
  • Dose optimization : Establish a dose-response curve (e.g., 1–100 µM in vitro) to balance efficacy and cytotoxicity .
  • Endpoint assays : Measure NLRP3 inflammasome inhibition via IL-1β ELISA or caspase-1 activity .

(Advanced) How can in silico modeling predict its receptor-binding affinity?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like 5-HT1A receptors, focusing on piperazine-carboxamide interactions .
  • Molecular Dynamics (MD) simulations : GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes .
  • Pharmacophore mapping : Identify essential features (e.g., benzothiazole’s aromaticity) for QSAR model development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide
Reactant of Route 2
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4-(1,2-benzothiazol-3-yl)-N-methylpiperazine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.